Crebtide
Overview
Description
CREBtide is a synthetic peptide that mimics the phosphorylation sequence of the cAMP response element binding protein (CREB). It is composed of 13 amino acids and is primarily used as a substrate for protein kinase A (PKA) in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
CREBtide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid, activated by a coupling reagent, is added.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC .
Chemical Reactions Analysis
Types of Reactions
CREBtide primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by kinases such as protein kinase A (PKA) and cyclic GMP-dependent protein kinase (cGK) .
Common Reagents and Conditions
Reagents: Kinases (e.g., PKA, cGK), adenosine triphosphate (ATP)
Conditions: Aqueous buffer solutions, physiological pH, and temperature conditions suitable for enzyme activity
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be detected and quantified using various biochemical assays .
Scientific Research Applications
CREBtide is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying the activity of protein kinases, particularly PKA and cGK
Cell Biology: To investigate signaling pathways involving CREB and its role in gene transcription
Drug Discovery: In high-throughput screening assays to identify potential kinase inhibitors
Neuroscience: To study the role of CREB phosphorylation in neuronal survival and plasticity
Mechanism of Action
CREBtide functions as a substrate for protein kinases, particularly PKA. The mechanism involves the following steps:
Binding: this compound binds to the active site of the kinase.
Phosphorylation: The kinase transfers a phosphate group from ATP to a specific serine residue in this compound.
Release: The phosphorylated this compound is released from the kinase, and the process can be repeated
Comparison with Similar Compounds
Similar Compounds
Kemptide: Another synthetic peptide substrate for PKA, but with a different amino acid sequence
Crosstide: A substrate for both PKA and protein kinase C (PKC).
Uniqueness
CREBtide is unique due to its high specificity for PKA compared to other kinases. Its phosphorylation kinetics, with a lower apparent Km value, make it a preferred substrate for studying PKA activity .
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H129N29O19/c1-5-39(4)55(101-60(112)46(25-26-54(106)107)94-58(110)44(16-9-29-87-70(78)79)92-57(109)43(15-8-28-86-69(76)77)91-56(108)42(75)14-6-7-27-74)66(118)98-49(34-38(2)3)61(113)99-51(36-103)63(115)93-45(17-10-30-88-71(80)81)59(111)95-47(18-11-31-89-72(82)83)67(119)102-33-13-20-53(102)65(117)100-52(37-104)64(116)97-50(35-40-21-23-41(105)24-22-40)62(114)96-48(68(120)121)19-12-32-90-73(84)85/h21-24,38-39,42-53,55,103-105H,5-20,25-37,74-75H2,1-4H3,(H,91,108)(H,92,109)(H,93,115)(H,94,110)(H,95,111)(H,96,114)(H,97,116)(H,98,118)(H,99,113)(H,100,117)(H,101,112)(H,106,107)(H,120,121)(H4,76,77,86)(H4,78,79,87)(H4,80,81,88)(H4,82,83,89)(H4,84,85,90)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXYCULATRFTIQ-KPXMCYQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H129N29O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164184 | |
Record name | Crebtide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1717.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149155-45-3 | |
Record name | Crebtide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crebtide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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